
Sikkimotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sikkimotoxin, also known as SKTX, is a peptide toxin that is derived from the venom of the Chinese scorpion Sikkimia przewalskii. The toxin has been extensively studied due to its unique properties and potential applications in scientific research.
Mechanism Of Action
Sikkimotoxin binds to the pore-forming region of SK channels, thereby blocking the flow of potassium ions through the channel. This results in the depolarization of the cell membrane and an increase in the firing rate of neurons. The toxin has been shown to have a higher affinity for the SK2 subtype of SK channels.
Biochemical And Physiological Effects
Sikkimotoxin has been shown to have several biochemical and physiological effects. It increases the amplitude and duration of the action potential in neurons, enhances synaptic transmission, and increases the release of neurotransmitters such as dopamine and acetylcholine. The toxin has also been shown to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
Sikkimotoxin has several advantages as a research tool. It is highly selective for SK channels, and its reversible and dose-dependent blockage of the channels allows for precise control of neuronal activity. However, the toxin is expensive and difficult to synthesize, and its use requires specialized equipment and expertise.
Future Directions
Sikkimotoxin has several potential applications in scientific research. It can be used to study the role of SK channels in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. The toxin can also be used to investigate the effects of drugs that modulate SK channel activity. Further research is needed to understand the molecular mechanisms underlying the effects of Sikkimotoxin and to develop more efficient methods for its synthesis.
Conclusion:
In conclusion, Sikkimotoxin is a peptide toxin that has been extensively studied for its unique properties and potential applications in scientific research. The toxin selectively blocks SK channels, which has been used to investigate the role of these channels in various physiological processes. Sikkimotoxin has several advantages as a research tool, but its use requires specialized equipment and expertise. Further research is needed to fully understand the molecular mechanisms underlying the effects of Sikkimotoxin and to develop more efficient methods for its synthesis.
Synthesis Methods
Sikkimotoxin can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise assembly of amino acids on a solid support, which is then cleaved from the support to obtain the final product. The synthesis of Sikkimotoxin is challenging due to the presence of multiple disulfide bonds and the need for proper folding of the peptide.
Scientific Research Applications
Sikkimotoxin has been widely used in scientific research as a tool to study the role of calcium-activated potassium channels (KCa) in various physiological processes. The toxin selectively blocks the small conductance KCa channels (SK channels) in a reversible and dose-dependent manner. This property of Sikkimotoxin has been used to investigate the role of SK channels in synaptic transmission, learning and memory, and neuronal excitability.
properties
CAS RN |
18651-67-7 |
|---|---|
Product Name |
Sikkimotoxin |
Molecular Formula |
C23H26O8 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(3aR,4R,9R,9aR)-4-hydroxy-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C23H26O8/c1-26-15-8-12-13(9-16(15)27-2)21(24)14-10-31-23(25)20(14)19(12)11-6-17(28-3)22(30-5)18(7-11)29-4/h6-9,14,19-21,24H,10H2,1-5H3/t14-,19+,20-,21-/m0/s1 |
InChI Key |
JQNGRAVMNACCCG-MGNXDGSBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC(=C(C=C24)OC)OC)O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)O |
synonyms |
sikkimotoxin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



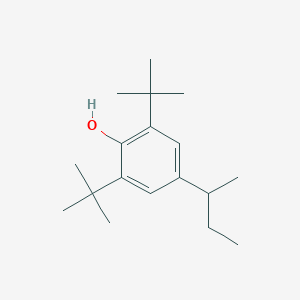
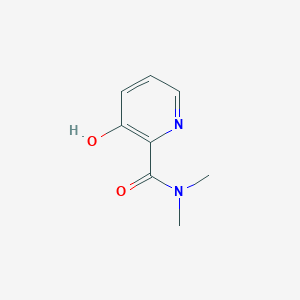
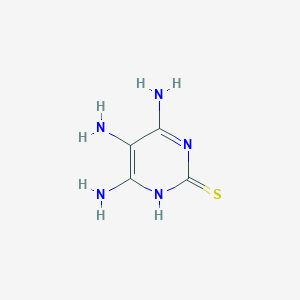
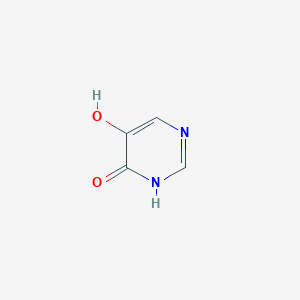
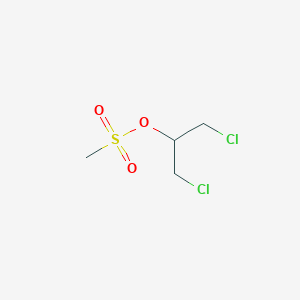
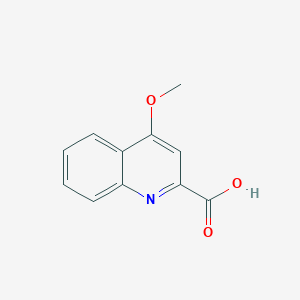
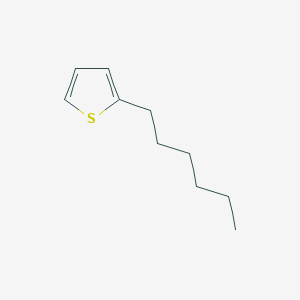
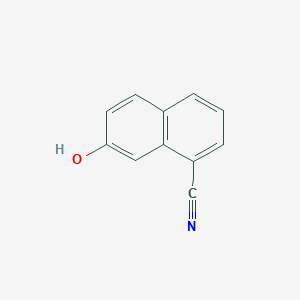
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
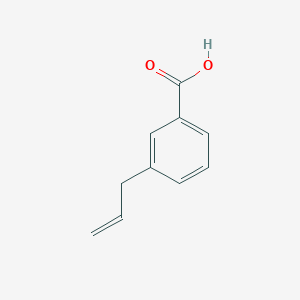
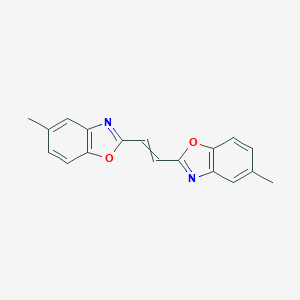
![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)
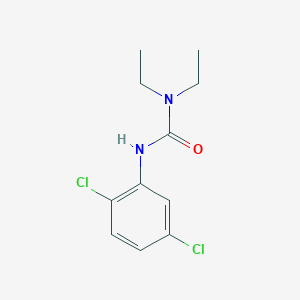
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)